Cas no 305331-30-0 (N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine)

N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine structure
305331-30-0 structure
Product name:N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
CAS No:305331-30-0
MF:C16H16N2O4S
MW:332.374242782593
CID:6183763
PubChem ID:3672063

N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
    • Oprea1_592328
    • N-[(furan-2-yl)methyl]-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
    • 305331-30-0
    • AKOS024574751
    • F0173-0100
    • ChemDiv1_020620
    • HMS645J06
    • N-(furan-2-ylmethyl)-2-methyl-4-tosyloxazol-5-amine
    • SR-01000421133-1
    • N-(furan-2-ylmethyl)-2-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
    • SR-01000421133
    • Inchi: 1S/C16H16N2O4S/c1-11-5-7-14(8-6-11)23(19,20)16-15(22-12(2)18-16)17-10-13-4-3-9-21-13/h3-9,17H,10H2,1-2H3
    • InChI Key: ZXIBKIQFVCTLEX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(C1=C(NCC2=CC=CO2)OC(C)=N1)(=O)=O

Computed Properties

  • Exact Mass: 332.08307817g/mol
  • Monoisotopic Mass: 332.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 93.7Ų

N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0173-0100-15mg
N-[(furan-2-yl)methyl]-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
305331-30-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0173-0100-10mg
N-[(furan-2-yl)methyl]-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
305331-30-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0173-0100-75mg
N-[(furan-2-yl)methyl]-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
305331-30-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0173-0100-1mg
N-[(furan-2-yl)methyl]-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
305331-30-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0173-0100-5μmol
N-[(furan-2-yl)methyl]-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
305331-30-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0173-0100-4mg
N-[(furan-2-yl)methyl]-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
305331-30-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0173-0100-20mg
N-[(furan-2-yl)methyl]-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
305331-30-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0173-0100-2mg
N-[(furan-2-yl)methyl]-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
305331-30-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0173-0100-100mg
N-[(furan-2-yl)methyl]-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
305331-30-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0173-0100-10μmol
N-[(furan-2-yl)methyl]-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
305331-30-0 90%+
10μl
$69.0 2023-05-17

Additional information on N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine

Introduction to N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine (CAS No. 305331-30-0)

N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine, identified by its CAS number 305331-30-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a furan ring, a methyl group, and a 4-methylbenzenesulfonyl moiety, contribute to its unique chemical properties and biological interactions.

The< strong>furan ring in N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine> is a key structural element that imparts specific electronic and steric properties to the molecule. Furan derivatives have been extensively studied for their role in various biological processes, including enzyme inhibition and receptor binding. The incorporation of the furan ring into the oxazole scaffold enhances the compound's ability to interact with biological targets, making it a promising candidate for drug development.

The< strong>methyl group at the 2-position of the oxazole ring further modulates the electronic distribution of the molecule, influencing its reactivity and binding affinity. This modification is particularly important in medicinal chemistry, as it can significantly affect the pharmacokinetic and pharmacodynamic properties of a drug candidate. Additionally, the presence of a< strong>4-methylbenzenesulfonyl group at the 4-position introduces a sulfonamide moiety, which is known for its ability to enhance binding interactions with biological targets. Sulfonamides are widely used in pharmaceuticals due to their metabolic stability and favorable pharmacological profiles.

In recent years, there has been growing interest in oxazole derivatives as potential therapeutic agents. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. The unique structural features of N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine> make it an attractive candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential application in oncology research. Oxazole derivatives have been reported to inhibit various enzymes and receptors involved in cancer cell proliferation and survival. The structural motifs present in N-(furan-2-yl)methyl-2-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-am ine> suggest that it may interact with key targets such as kinases and transcription factors. Preliminary studies have indicated that this compound exhibits promising anti-proliferative effects on certain cancer cell lines, making it a valuable tool for further preclinical investigation.

The sulfonamide group in N-(furan -2 -yl)methy l -2 -m ethyl -4 -(4 -m ethylb enz enesulfony l)-1 ,3 -ox azol -5 -am ine) also contributes to its potential therapeutic utility. Sulfonamides are well-known for their ability to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the production of pro-inflammatory mediators. By targeting these pathways, N-(furan -2 -yl)methy l -2 -m ethyl -4 -(4 -m ethylb enz enesulfony l)-1 ,3 -ox azol -5 -am ine) may offer a novel approach for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its potential applications in oncology and inflammation research, N-(furan -2 -yl)methy l -2 -m ethyl -4 -(4 -m ethylb enz enesulfony l)-1 ,3 -ox azol -5 -am ine) may also have utility in antiviral therapy. Oxazole derivatives have been shown to inhibit viral enzymes such as proteases and polymerases. The structural features of this compound suggest that it could interfere with viral replication by binding to essential viral proteins. Further studies are needed to fully elucidate its antiviral mechanisms and potential applications.

The synthesis of N-(furan -2 -yl)methy l -2 -m ethyl -4 -(4 -m ethylb enz enesulfony l)-1 ,3 -ox azol -5 am ine) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the furan ring necessitates protective group strategies to prevent unwanted side reactions. Similarly, the incorporation of the sulfonamide group requires precise control over reaction conditions to avoid decomposition or over-sulfonation.

The pharmacological evaluation of N-(furan _ 2 _ ylmethy l _ 2 _ m ethyl _ 4 _( 4 _ m ethylb enz enesulfony l)_1 ,3 _ ox azol _5_ am ine) has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit specific enzymes relevant to cancer progression and inflammation. These findings have prompted further investigation into its potential as a lead compound for drug development.

The development of new pharmaceuticals often involves extensive computational modeling and molecular docking studies to predict binding interactions between a drug candidate and its target proteins. N-(furan _ 2 _ ylmethy l _ 2 _ m ethyl _ 4 _( 4 _ m ethylb enz enesulfony l)_1 ,3 _ ox azol _5_ am ine) has been subjected to such analyses, which have provided valuable insights into its binding mode and potential pharmacological effects.

In conclusion, N-(furan_ 2_ ylmethy l_ 2_m ethyl_ 4_( 44_m ethylb enz enesulfony l)_13_ ox az ol_5_am ine) (CAS No. 305331_30_0) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation in oncology, inflammation therapy, and antiviral applications. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in the development of novel therapeutics.

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